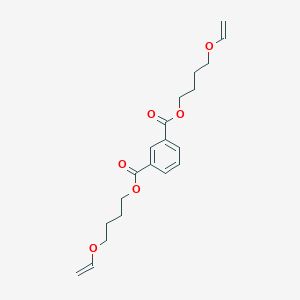

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester

説明

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is an organic compound with the molecular formula C20H26O6. It is a derivative of 1,3-benzenedicarboxylic acid, where the carboxyl groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing waste and ensuring the purity of the final product.

化学反応の分析

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester can undergo various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).

Major Products Formed

Oxidation: 1,3-Benzenedicarboxylic acid and 4-(ethenyloxy)butanoic acid.

Reduction: 1,3-Benzenedicarboxylic acid, bis(4-hydroxybutyl) ester.

Substitution: Halogenated derivatives of the original ester.

科学的研究の応用

Industrial Applications

-

Polymer Production

- The compound serves as a monomer in the synthesis of various polymers and copolymers. Its vinyl ether groups enhance reactivity, making it suitable for producing specialized materials with unique properties.

- Case Study : In a study on radiation-cured coatings, bis(4-(ethenyloxy)butyl) ester was utilized as a diluent monomer to improve the mechanical properties of the final product .

-

Adhesives and Coatings

- It is employed in the formulation of high-performance adhesives and coatings due to its favorable chemical structure which promotes adhesion and durability.

- Data Table : Typical applications include:

Application Type Description Adhesives Used in industrial adhesives for enhanced bonding Coatings Provides durability and resistance in surface coatings

-

Inks

- The compound is also used in inks where it acts as a reactive diluent, improving flow and curing properties during printing processes.

Scientific Research Applications

-

Drug Delivery Systems

- Research indicates potential applications in drug delivery due to its biocompatibility and ability to form biodegradable materials. This property is crucial for developing medical implants that can safely degrade within the body.

- Case Study : A study explored the use of this compound in creating drug delivery vehicles that release therapeutic agents in a controlled manner .

-

Biodegradable Materials

- Investigated for its role in developing biodegradable plastics that can reduce environmental impact while maintaining performance standards.

- Research Findings : The ester groups can be hydrolyzed to release alcohols and acids that may interact with biological systems, suggesting applications in environmentally friendly materials .

Analytical Applications

- Chromatography

- The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), specifically on Newcrom R1 columns. This method allows for effective separation and analysis of the compound in various mixtures.

- Data Table : Analytical methods include:

Method Type Description HPLC Effective for separation and analysis of impurities Mass Spectrometry Compatible with formic acid-based mobile phases

作用機序

The mechanism of action of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester depends on its specific application. In polymer chemistry, it acts as a building block that undergoes polymerization reactions to form long-chain polymers. The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in radical or ionic polymerization processes, leading to the formation of cross-linked networks or linear polymers.

類似化合物との比較

Similar Compounds

1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has 2-ethylhexyl groups instead of 4-(ethenyloxy)butyl groups.

1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This isomer has the carboxyl groups in the 1,4-positions on the benzene ring.

Uniqueness

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is unique due to the presence of ethylenic double bonds in the 4-(ethenyloxy)butyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring polymerization or cross-linking.

生物活性

1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester, also known as bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate, is an organic compound with the molecular formula . This compound is a derivative of 1,3-benzenedicarboxylic acid where the carboxyl groups are esterified with 4-(ethenyloxy)butyl groups. Its unique structure endows it with various potential applications in polymer chemistry, materials science, and biomedical fields.

- Molecular Weight : 362.422 g/mol

- LogP (Partition Coefficient) : 3.93

- CAS Number : 130066-57-8

Synthesis

The synthesis of this compound typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(ethenyloxy)butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally conducted under reflux conditions to ensure completion and is followed by purification methods like recrystallization or column chromatography.

The biological activity of this compound can be attributed to its functional groups and structural characteristics that allow it to interact with biological systems. The ethylenic double bonds present in the 4-(ethenyloxy)butyl groups provide sites for radical polymerization and cross-linking reactions, which are essential in forming biocompatible materials for drug delivery systems.

Applications in Medicine

Research indicates that this compound may have applications in drug delivery due to its ability to form hydrogels and other polymeric structures that can encapsulate therapeutic agents. The controlled release of drugs from these matrices can enhance therapeutic efficacy while minimizing side effects.

Study on Polymerization and Drug Delivery

A study explored the use of this compound in creating biodegradable polymers for drug delivery. The results demonstrated that polymers synthesized from this compound exhibited favorable degradation rates and biocompatibility in vitro.

| Study | Findings |

|---|---|

| Polymer Drug Delivery Systems | Enhanced release profiles for encapsulated drugs compared to traditional delivery methods. |

| Biocompatibility Tests | Showed low cytotoxicity against human cell lines. |

Comparative Analysis with Similar Compounds

In comparison to similar esters such as 1,3-benzenedicarboxylic acid, bis(2-ethylhexyl) ester, the bis(4-(ethenyloxy)butyl) variant shows superior reactivity due to the presence of double bonds, which can facilitate additional functionalization and polymerization reactions.

Toxicological Studies

Limited toxicological data is available; however, preliminary studies suggest that while the compound exhibits low toxicity profiles in vitro, further research is needed to evaluate its safety in vivo.

特性

IUPAC Name |

bis(4-ethenoxybutyl) benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-3-23-12-5-7-14-25-19(21)17-10-9-11-18(16-17)20(22)26-15-8-6-13-24-4-2/h3-4,9-11,16H,1-2,5-8,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYBDOUJLUPBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073103 | |

| Record name | Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130066-57-8 | |

| Record name | 1,3-Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130066-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(4-(ethenyloxy)butyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130066578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis[4-(ethenyloxy)butyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[4-(ethenyloxy)butyl]-1,3-benzenedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。